Ytterbium boride

Übersicht

Beschreibung

Ytterbium boride is a compound composed of ytterbium and boron. It is known for its high melting point, hardness, and unique electronic properties. This compound is part of the larger family of rare-earth borides, which are known for their diverse applications in various fields due to their remarkable physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ytterbium boride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of ytterbium oxide with boron oxide in the presence of a reducing agent such as magnesium. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state synthesis. This method involves heating a mixture of ytterbium oxide and boron oxide with a reducing agent in a controlled environment. The resulting product is then purified to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ytterbium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, forming ytterbium oxide and boron oxide.

Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert this compound back to its elemental form.

Substitution: Substitution reactions can occur when this compound reacts with halogens, forming ytterbium halides and boron halides.

Major Products: The major products formed from these reactions include ytterbium oxide, boron oxide, ytterbium halides, and boron halides.

Wissenschaftliche Forschungsanwendungen

Ytterbium boride has a wide range of applications in scientific research due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in the field of electrocatalysis.

Biology and Medicine: this compound-doped bioactive glasses are being explored for their potential in drug delivery and cancer treatment due to their biocompatibility and ability to interact with biological tissues.

Industry: In industrial applications, this compound is used in the production of high-temperature superconductors and as a material for advanced ceramics and coatings.

Wirkmechanismus

The mechanism by which ytterbium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s ability to act as a catalyst in chemical reactions is due to the presence of active sites on its surface, which facilitate the adsorption and transformation of reactants. In biological applications, the interaction of this compound with biological tissues is influenced by its surface properties and the release of bioactive ions.

Vergleich Mit ähnlichen Verbindungen

Ytterbium boride can be compared with other rare-earth borides such as yttrium boride, lanthanum boride, and cerium boride. These compounds share similar properties, such as high melting points and hardness, but differ in their electronic structures and specific applications. For example:

Yttrium Boride: Known for its superconducting properties and use in electron cathodes.

Lanthanum Boride: Used in thermionic emission applications due to its low work function.

Cerium Boride: Employed in high-temperature coatings and as a catalyst in various chemical reactions.

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in both scientific research and industry.

Biologische Aktivität

Ytterbium boride (YbB6) is a compound that has garnered attention in various fields, particularly in biological and medical research. This article provides a detailed overview of its biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique properties, which include high thermal stability and electrical conductivity. These attributes make it suitable for various applications, including catalysis and biomedicine. In biological contexts, YbB6 has been explored for its interactions with biomolecules such as DNA and proteins.

The biological activity of this compound primarily arises from its ability to form complexes with biomolecules. These complexes can influence cellular processes through mechanisms such as:

- DNA Cleavage : Yb-complexes exhibit significant DNA cleavage activity, particularly in the presence of oxidative agents like hydrogen peroxide. This property suggests potential applications in cancer therapy where targeted DNA damage can induce apoptosis in malignant cells .

- Protein Binding : Studies have shown that Yb-complexes interact with proteins such as bovine serum albumin (BSA). The binding occurs via hydrophobic interactions and van der Waals forces, with specific binding sites identified through docking studies .

Biological Applications

The biological applications of this compound are diverse, ranging from anticancer therapies to antimicrobial agents.

Anticancer Activity

Recent research indicates that Yb-complexes demonstrate promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The cytotoxicity is enhanced when the Yb-complex is encapsulated in nanocarriers, which improve cellular uptake and bioavailability. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays reveal significant anticancer potential .

| Cell Line | IC50 (µM) | Treatment |

|---|---|---|

| MCF-7 | 15.2 | Yb-complex |

| A-549 | 12.8 | Yb-complex |

| MCF-7 | 8.5 | Starch nano-encapsulated Yb-complex |

| A-549 | 7.2 | Lipid nano-encapsulated Yb-complex |

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various Gram-negative bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating robust antimicrobial activity .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

| C. albicans | 15 |

| P. aeruginosa | 30 |

Case Studies

- Study on Anticancer Properties : A study investigated the effects of Yb-complexes on MCF-7 and A-549 cell lines using MTT assays to evaluate cell viability post-treatment. Results indicated that the encapsulated forms of the complex significantly enhanced cytotoxicity compared to free complexes .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of Yb-complexes against five different bacterial strains using the zone of inhibition method. The results showed that the complex effectively inhibited bacterial growth at varying concentrations, highlighting its potential as an alternative antimicrobial agent .

- DNA Interaction Studies : Research involving fluorescence spectroscopy and viscosity measurements demonstrated that Yb-complexes bind efficiently to DNA, leading to significant cleavage activity under oxidative conditions. This property is particularly relevant for developing therapeutic agents aimed at inducing DNA damage in cancer cells .

Eigenschaften

IUPAC Name |

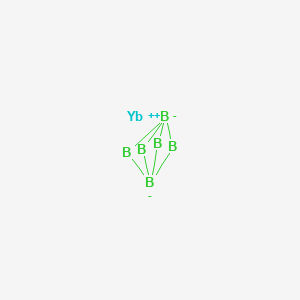

2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVYOCSKBADDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Yb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-33-2 | |

| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.